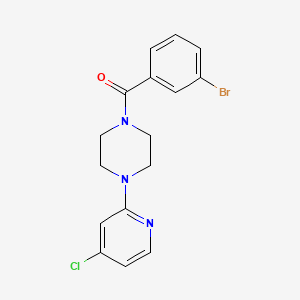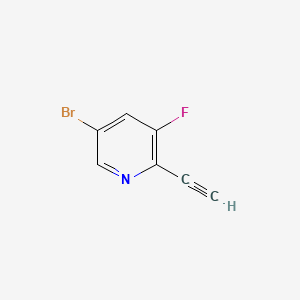
5-Bromo-2-ethynyl-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-ethynyl-3-fluoropyridine is a heterocyclic organic compound that contains bromine, fluorine, and an ethynyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethynyl-3-fluoropyridine typically involves the introduction of the bromine, fluorine, and ethynyl groups onto the pyridine ring through a series of chemical reactions. One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate to form 5-bromo-2-fluoro-3-pyridylboronic acid. This intermediate can then undergo a Suzuki coupling reaction with an appropriate ethynyl-containing reagent to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-ethynyl-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-ethynyl-3-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-ethynyl-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-fluoropyridine: Similar structure but lacks the ethynyl group.
2-Bromo-5-fluoropyridine: Similar structure with different positioning of the bromine and fluorine atoms.
3-Bromo-5-fluoropyridine: Another structural isomer with different positioning of the substituents.
Uniqueness
5-Bromo-2-ethynyl-3-fluoropyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The combination of bromine, fluorine, and ethynyl groups on the pyridine ring makes it a versatile building block for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C7H3BrFN |
|---|---|
Molekulargewicht |
200.01 g/mol |
IUPAC-Name |
5-bromo-2-ethynyl-3-fluoropyridine |
InChI |
InChI=1S/C7H3BrFN/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |
InChI-Schlüssel |
SKWSVOGEFMKYEH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=N1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)

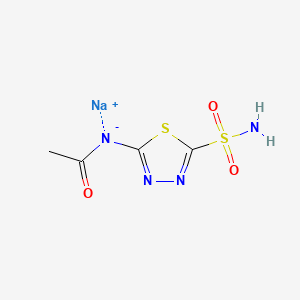
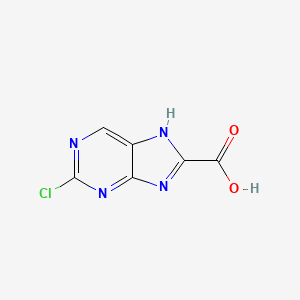
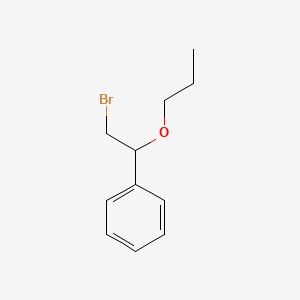
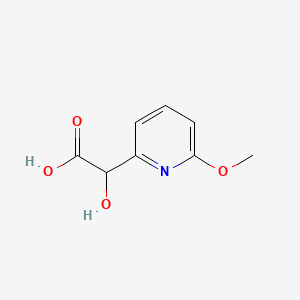
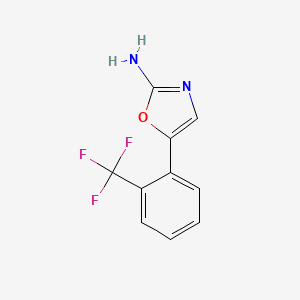
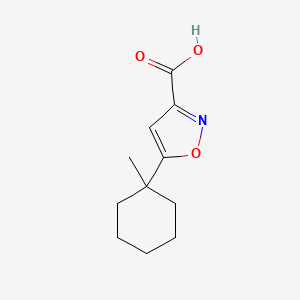

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13571821.png)
